molecular formula C25H24N2O4S B12120927 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester CAS No. 36791-31-8

1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester

Cat. No.: B12120927
CAS No.: 36791-31-8
M. Wt: 448.5 g/mol
InChI Key: UDCYERFPUMYJQU-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester is a synthetic indole derivative characterized by multiple functional modifications:

  • Indole core: A bicyclic aromatic structure with substitutions at positions 1, 2, 3, and 3.
  • Substituents: Position 1: 4-Methylphenyl group, enhancing lipophilicity and steric bulk. Position 2: Methyl group, contributing to steric stabilization. Position 3: Ethyl ester of the carboxylic acid, improving bioavailability. Position 5: Phenylsulfonylamino group, a pharmacophore common in bioactive molecules (e.g., sulfonamide drugs).
  • Molecular Formula: Estimated as C27H26N2O4S (molecular weight ≈ 474.58 g/mol).

Properties

CAS No.

36791-31-8

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 5-(benzenesulfonamido)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C25H24N2O4S/c1-4-31-25(28)24-18(3)27(20-13-10-17(2)11-14-20)23-15-12-19(16-22(23)24)26-32(29,30)21-8-6-5-7-9-21/h5-16,26H,4H2,1-3H3

InChI Key

UDCYERFPUMYJQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

Starting with 4-methylphenylhydrazine and ethyl 3-oxobutanoate , cyclization under acidic conditions (e.g., HCl/EtOH) yields ethyl 2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate . This method ensures regioselective formation of the 2-methyl group and 1-(4-methylphenyl) substitution.

Key Reaction Conditions

  • Temperature: 80–100°C

  • Catalyst: Concentrated HCl

  • Yield: 60–75%

ParameterCondition
Sulfonylating AgentBenzenesulfonyl chloride (1.2 eq)
BasePyridine (2.5 eq)
SolventDichloromethane
Temperature0°C → RT, 12–16 hours
Yield70–85%

Esterification and Functional Group Compatibility

The ethyl ester is typically introduced early in the synthesis to avoid side reactions. However, post-synthetic esterification can be achieved via Steglich esterification (DCC/DMAP) if the carboxylic acid intermediate is isolated.

Comparative Esterification Methods

MethodReagents/ConditionsYield (%)Limitations
Fischer SynthesisEtOH/H⁺, reflux60–75Requires anhydrous conditions
Steglich EsterificationDCC, DMAP, RT50–65Sensitive to moisture

Alternative Routes via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

For late-stage functionalization, palladium-catalyzed coupling introduces aryl groups. For instance, ethyl 5-bromo-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate reacts with phenylboronic acid to install the sulfonamide-linked phenyl group.

Reaction Parameters

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: THF/MeOH/H₂O

  • Temperature: Reflux, 24 hours

  • Yield: 55–60%

Challenges and Optimization Strategies

  • Regioselectivity in Nitration : Direct nitration at position 5 is inefficient; pre-functionalized nitroaniline precursors are preferred.

  • Sulfonylation Side Reactions : Excess sulfonyl chloride leads to bis-sulfonylation. Controlled stoichiometry (1.2 eq) and low temperatures mitigate this.

  • Ester Hydrolysis : Acidic or basic conditions may hydrolyze the ethyl ester. Neutral pH and anhydrous solvents are critical.

Summary of Synthetic Pathways

The most efficient route combines Fischer indole synthesis , nitro reduction , and sulfonylation :

  • Ethyl 2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate synthesis (Fischer method).

  • Nitration → Reduction → Sulfonylation to install the 5-[(phenylsulfonyl)amino] group.

  • Purification via recrystallization (ethanol/water).

Overall Yield : 40–50% (4-step sequence).

Analytical Data and Characterization

Key Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.16 (t, 3H, ester -CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 4.18 (q, 2H, ester -CH₂), 7.15–7.79 (m, aromatic H).

  • IR : 1720 cm⁻¹ (ester C=O), 1340/1160 cm⁻¹ (S=O).

  • MS (ESI) : m/z 463.2 [M+H]⁺.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective steps:

  • Batch Process : Fischer indole synthesis (low catalyst cost).

  • Continuous Flow : Sulfonylation (improved heat transfer) .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester has several notable applications in various fields:

Medicinal Chemistry

  • Anticancer Activity: Research indicates that indole derivatives exhibit potential anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties: The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent against infections .

Biological Research

  • Biological Pathways Interaction: The compound interacts with specific molecular targets, influencing pathways involved in inflammation and cell signaling. It has been shown to modulate the activity of certain enzymes and receptors, which could lead to therapeutic benefits in inflammatory diseases .

Agrochemical Applications

  • Pesticide Development: Due to its biological activity, this compound is being explored for use in developing new agrochemicals aimed at pest control. Its efficacy against certain pests makes it a candidate for further research in agricultural applications.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal and Chemical Sciences investigated the anticancer effects of various indole derivatives, including 1H-Indole-3-carboxylic acid derivatives. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers synthesized a series of indole derivatives and tested their efficacy against common pathogens. The results showed that 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester displayed notable antibacterial activity, particularly against Gram-positive bacteria. This positions the compound as a promising candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Indole Derivatives

Compound 1 :

Name : Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate
Key Features :

  • Bromine at position 6 and hydroxyl at position 4.
  • Phenylthio group at position 2 (vs. phenylsulfonylamino in the target). Molecular Weight: 420.33 g/mol (C19H18BrNO3S) . Activity: Not explicitly stated, but bromine may enhance electrophilic reactivity for kinase inhibition.
Compound 2 :

Name: 1H-Indole-3-carboxylic acid, 5-[2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]propoxy]-2-methyl-1-(4-methylphenyl)-, ethyl ester Key Features:

  • Complex polyhydroxy substitution at position 5.
  • Same ethyl ester and 4-methylphenyl as the target compound.
    Activity : β-Amyloid modulation, similar to the target .
Compound 3 :

Name : Methyl 2-(1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
Key Features :

  • Chlorophenyl and oxoethyl groups at position 1.
  • Methoxy at position 5 (vs. sulfonamide in the target).
    Physicochemical Properties : LogP = 4.21 , PSA = 57.53 Ų .

Non-Indole Heterocycles with Overlapping Substituents

Compound 4 :

Name : 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester
Key Features :

  • Pyrrole core (vs. indole).
  • Trifluoromethylphenyl group at position 5. Molecular Weight: 341.32 g/mol (C17H18F3NO3) . Activity: Undocumented, but trifluoromethyl groups often enhance metabolic stability.
Compound 5 :

Name : Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate
Key Features :

  • Isoxazole ring with sulfonamide and chlorophenyl groups.
    Activity : Likely fungicidal (analogous to iprovalicarb, a sulfonamide fungicide) .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP Pharmacological Activity References
Target Compound Indole 5-(Phenylsulfonylamino), 1-(4-methylphenyl), ethyl ester ~474.58 N/A β-Amyloid modulation
Ethyl 6-bromo-5-hydroxy-1-methyl-... Indole 6-Br, 5-OH, 2-(phenylthio)methyl 420.33 N/A Undocumented
Compound 5936-0108 (β-amyloid modulator) Indole Polyhydroxy-aminopropoxy at position 5 ~600 (estimated) N/A β-Amyloid modulation
Methyl 2-(1-(2-(4-chlorophenyl)... Indole 4-Chlorophenyl, oxoethyl, methoxy ~403.85 4.21 Undocumented
Ethyl isoxazole-3-carboxylate (Compound 5) Isoxazole 5-(Sulfonamidomethyl), 4-chlorophenyl ~423.89 N/A Potential fungicidal activity

Key Research Findings and Insights

Synthetic Routes: The target compound’s phenylsulfonylamino group likely derives from sulfonylation of an amine precursor, analogous to methods in (reaction with phenyl dithiocarbamates) . Ethyl esterification is standard for indole-3-carboxylic acids, as seen in (Grignard reactions for ester synthesis) .

Activity vs. Structure: Phenylsulfonylamino Group: Critical for β-amyloid interaction; replacing it with hydroxyl (Compound 1) or methoxy (Compound 3) abolishes this activity . Ethyl Ester: Enhances membrane permeability compared to methyl esters (e.g., Compound 3’s LogP = 4.21 vs. target’s likely higher value).

Toxicity Considerations :

  • Sulfonamide-containing compounds (e.g., target, Compound 5) may exhibit renal toxicity, requiring structural optimization .

Q & A

Basic: What synthetic strategies are effective for introducing the 5-[(phenylsulfonyl)amino] substituent onto the indole core?

Methodological Answer:
The synthesis of 5-[(phenylsulfonyl)amino]-substituted indoles typically involves reacting the amino group at position 5 of the indole scaffold with phenylsulfonyl chloride or analogous reagents. For example, in related compounds (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester), the amino group was functionalized using acid chlorides or anhydrides under reflux conditions with a base like sodium acetate . Key steps include:

  • Amination : Introduce the primary amino group at position 5 via electrophilic substitution or coupling reactions.
  • Sulfonylation : React with phenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C.
  • Purification : Use silica gel chromatography (e.g., 10% EtOAc/hexanes) to isolate the product .
    Data Considerations : Yields for analogous reactions range from 45% to 68%, depending on steric and electronic factors .

Advanced: How can conflicting spectral data for indole derivatives be resolved during structural validation?

Methodological Answer:
Discrepancies in NMR or IR data often arise from impurities, solvent effects, or tautomerism. To address this:

  • Multi-Technique Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm molecular weight and functional groups. For example, in 1-(4-fluorophenyl)-1H-indole-5-carboxylic acid methyl ester, 1H^1H-NMR peaks at δ 8.35 (d, J = 1.8 Hz) and δ 7.36–7.31 (m) confirmed aromatic and sulfonamide protons .
  • Control Experiments : Compare with literature spectra of structurally similar compounds (e.g., ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate) to identify shifts caused by substituents .
  • Crystallography : If available, single-crystal X-ray diffraction provides definitive confirmation .

Basic: What purification techniques are optimal for isolating indole-derived ethyl esters?

Methodological Answer:

  • Chromatography : Silica gel column chromatography with gradients of EtOAc/hexanes (e.g., 10–30% EtOAc) effectively separates polar byproducts .
  • Recrystallization : Use solvent pairs like DMF/acetic acid or ethanol/water for high-purity crystalline products .
  • Yield Optimization : For example, 1-(4-methoxyphenyl)-1H-indole-5-carboxylic acid methyl ester was isolated in 57% yield after silica gel purification .

Advanced: How do steric effects from the 2-methyl and 4-methylphenyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:
Steric hindrance from the 2-methyl and 4-methylphenyl substituents can slow down electrophilic substitution or coupling reactions at positions 3 and 6. To mitigate this:

  • Catalyst Optimization : Use bulky ligands (e.g., BrettPhos or SPhos) in palladium-catalyzed reactions to enhance steric tolerance .
  • Temperature Control : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
  • Computational Modeling : Density Functional Theory (DFT) studies predict electronic environments and guide reagent selection .

Advanced: What mechanistic insights explain the pharmacological activity of sulfonamide-substituted indoles?

Methodological Answer:
The 5-[(phenylsulfonyl)amino] group enhances bioactivity by:

  • Hydrogen Bonding : The sulfonamide moiety interacts with target proteins (e.g., cyclooxygenase-2 in anti-inflammatory assays) via NH–O or SO2_2–H bonds .
  • Metabolic Stability : Ethyl ester prodrugs improve bioavailability by resisting first-pass hydrolysis, as seen in related compounds tested for analgesic activity .
  • Structure-Activity Relationships (SAR) : Methyl groups at positions 2 and 4 increase lipophilicity, enhancing membrane permeability but potentially reducing solubility .

Basic: What analytical methods ensure purity and stability of this compound under storage?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation. Purity ≥98% is typical for pharmacological studies .
  • Stability Tests : Store at –20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 4 weeks) validate shelf life .

Advanced: How can divergent synthetic outcomes be troubleshooted in multi-step indole functionalization?

Methodological Answer:
Common issues include over-substitution or regioselectivity errors. Solutions include:

  • Protecting Groups : Temporarily block reactive sites (e.g., NH at position 1 with Boc groups) during sulfonylation .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature. For example, refluxing acetic acid for 3–5 hours favors thermodynamically stable products .
  • In Situ Monitoring : Use TLC or inline IR to detect intermediates and optimize stepwise conversions .

Basic: What safety protocols are recommended for handling phenylsulfonyl chloride in synthesis?

Methodological Answer:

  • Ventilation : Perform reactions in a fume hood due to toxic fumes.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and acid-resistant lab coats.
  • Waste Disposal : Quench excess reagent with ice-cold sodium bicarbonate before disposal .

Advanced: Can computational tools predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:
Yes. Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities to CYP3A4 or CYP2D6. Key parameters:

  • Docking Scores : Negative values indicate favorable binding. For example, sulfonamide indoles show moderate inhibition of CYP3A4 (∆G ≈ –8.5 kcal/mol) .
  • Metabolite Prediction : Software like Schrödinger’s MetaSite identifies potential oxidation sites (e.g., methyl groups or ester hydrolysis) .

Advanced: How does the ethyl ester moiety influence prodrug activation in vivo?

Methodological Answer:
The ethyl ester acts as a lipophilic prodrug, which is hydrolyzed by esterases in plasma or tissues to release the active carboxylic acid. Key factors:

  • Enzyme Specificity : Human carboxylesterase 1 (CES1) preferentially cleaves ethyl esters over methyl esters .
  • Pharmacokinetics : Ethyl esters prolong half-life compared to free acids, as demonstrated in anti-inflammatory assays with ED50_{50} values <10 mg/kg .

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